N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-12-8-13(2)18(14(3)9-12)27(24,25)22-15-6-7-16-17(10-15)26-11-20(4,5)19(23)21-16/h6-10,22H,11H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGUBNGTEKKOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor like 2-aminophenol can react with a suitable diketone to form the oxazepine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazepine intermediate with a sulfonyl chloride, such as 2,4,6-trimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with key cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Neurological Applications
Given its structural similarities to known neuroactive compounds, there is potential for this sulfonamide derivative in treating neurological disorders. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the oxazepine core : This typically requires cyclization reactions involving suitable precursors.
- Sulfonamide formation : The introduction of the trimethylbenzenesulfonamide group is achieved through nucleophilic substitution reactions.
These synthetic routes are essential for generating derivatives that may enhance biological activity or improve pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for antibiotic development .
Case Study 3: Neurological Impact
A behavioral study in rodent models demonstrated that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests. This supports further investigation into its neuropharmacological properties.
Mechanism of Action
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazepine ring may interact with biological receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and related benzooxazepine derivatives described in :
| Compound Name | Core Structure | Substituents on Oxazepine | Sulfonamide Group | Yield (%) | Physical State |
|---|---|---|---|---|---|
| N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide | Benzo[b][1,4]oxazepine | 3,3-dimethyl-4-oxo | 2,4,6-trimethylbenzene | N/A | N/A |
| Compound 13 | Benzo[e][1,4]oxazepine | 1-(Oxetan-3-yl)-2-oxo | Methanesulfonamide | 20 | White solid |
| Compound 14 | Benzo[e][1,4]oxazepine | 1-Phenyl-2-oxo | Methanesulfonamide | 75 | White solid |
| Compound 25 | Benzo[e][1,4]oxazepine | 1-Isopropyl-2-oxo | Methanesulfonamide (o-phenyl) | 87 | Yellow solid |
| Compound 26 | Benzo[e][1,4]oxazepine | 1-Isopropyl-2-oxo | Methanesulfonamide (p-phenyl) | 88 | White solid |
Key Observations:
Core Structure Differences: The target compound features a benzo[b][1,4]oxazepine core, whereas analogs in (e.g., 13–26) are based on benzo[e][1,4]oxazepine. The "b" vs. "e" notation indicates distinct ring fusion positions, which alter electronic and steric properties.
Substituent Effects :
- The 3,3-dimethyl-4-oxo group on the target compound introduces rigidity and electron-withdrawing character, contrasting with the 1-(Oxetan-3-yl) or 1-phenyl groups in analogs. Oxetan-3-yl (Compound 13 ) and isopropyl (Compounds 25–26 ) substituents likely enhance solubility but reduce steric bulk compared to the dimethyl group .
- The 2,4,6-trimethylbenzenesulfonamide group in the target compound is significantly more sterically hindered than the methanesulfonamide groups in analogs (e.g., 13–26 ). This could reduce metabolic clearance but may also limit solubility.
Synthetic Yields: Analogs with smaller substituents (e.g., 25–26) showed higher yields (87–88%), whereas bulkier groups (e.g., oxetan-3-yl in 13) resulted in lower yields (20%).
Physical Properties :
- Analogs with methanesulfonamide groups (e.g., 13–14 ) consistently formed white solids, while steric or electronic modifications (e.g., 25 ) produced colored solids. The target compound’s physical state remains uncharacterized in the available evidence.
Research Implications:
- The target compound’s structural uniqueness (e.g., fused benzo[b] core and bulky sulfonamide) positions it as a candidate for studying steric effects in drug-receptor interactions.
- Comparative studies with analogs like 14 (75% yield, phenyl substituent) could clarify the trade-offs between steric bulk and synthetic feasibility.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzoxazepine core and a sulfonamide group , contributing to its unique biological properties. The molecular formula is , with a molecular weight of 370.4 g/mol . Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 921540-44-5 |
Research indicates that this compound exhibits inhibitory effects on various biological targets. It primarily acts on enzymes involved in metabolic pathways critical for cell proliferation and survival. Notably:
- Inhibition of Squalene Synthase : The compound has shown potential as an inhibitor of squalene synthase, an enzyme crucial for cholesterol biosynthesis. In vitro studies have demonstrated IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against this target .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Efficacy : In vitro tests have reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Gram-positive bacteria .
Antiparasitic Activity
Recent investigations have highlighted the compound's potential against parasitic infections:
- Trypanosoma cruzi Inhibition : The compound demonstrated notable activity against Trypanosoma cruzi with IC₅₀ values around 0.67 µM, comparable to established treatments .
Comparative Studies
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-methylbenzamide) | Structure | Limited therapeutic applications |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Altered solubility and reactivity |
| N-(3-fluoro-4-methoxybenzenesulfonamide) | Structure | Enhanced binding affinity |
These comparisons highlight the unique aspects of the target compound in terms of its complex structure and potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of a series of sulfonamides including our target compound. Results indicated that modifications in the benzoxazepine core significantly influenced activity against pathogenic bacteria .
- Evaluation Against Trypanosomiasis : In a controlled trial assessing various compounds for their efficacy against Trypanosoma cruzi, our compound exhibited one of the lowest IC₅₀ values among tested substances .
Q & A
Q. What are the typical synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, often starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include cyclization of precursors (e.g., amines and carbonyl-containing intermediates) under controlled pH and temperature. Catalysts such as potassium carbonate and solvents like DMF or THF are used to enhance selectivity. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography or HPLC ensures high purity (>95%) . Optimization focuses on adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents to maximize yield (typically 60-75%) .
Q. How is the compound’s structure confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzoxazepine core and sulfonamide substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonamide (S=O). X-ray crystallography may resolve stereochemical ambiguities, though it requires high-purity crystals .
Q. What structural features influence its chemical reactivity?
The compound’s reactivity is dictated by:
- Benzoxazepine core : Susceptible to ring-opening reactions under acidic or nucleophilic conditions.
- Sulfonamide group : Participates in hydrogen bonding and may act as a leaving group in substitution reactions.
- Methyl substituents : Electron-donating effects stabilize the oxazepine ring but may sterically hinder reactions at the 8-position .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in optimizing conditions. For example, computational models can identify ideal solvent systems or predict regioselectivity in sulfonamide functionalization. Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest optimal catalysts or temperatures for novel derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation times). Researchers should:
- Validate target engagement using biophysical methods (e.g., SPR or ITC).
- Perform dose-response curves across multiple models.
- Cross-reference with structurally analogous compounds (e.g., ethoxybenzamide derivatives with confirmed HDAC inhibition) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Kinetic assays (e.g., Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). Molecular docking studies (using software like AutoDock) map binding interactions with targets like SYK kinase. Site-directed mutagenesis of suspected binding residues validates computational predictions. For example, replacing Lys-402 in the ATP-binding pocket reduces inhibitory potency, confirming its role .
Q. How can reaction scalability be balanced with environmental sustainability?
Green chemistry principles apply:
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Use catalytic reagents (e.g., TEMPO for oxidations) to minimize waste.
- Continuous flow reactors improve heat/mass transfer, reducing energy use by 30-50% compared to batch processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
